molecular formula C16H21N3S B458554 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine CAS No. 354550-01-9

4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Cat. No. B458554
CAS RN: 354550-01-9
M. Wt: 287.4g/mol
InChI Key: PCXINPCECFQLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves various methods . One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

The chemical reactions of thienopyrimidines involve various processes. For instance, the introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement . The incorporation of 4-methoxyphenyl moiety on position-7 of pyrrolo[2,3-d]pyrimidine results in activity enhancement .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines can be determined through various methods. For instance, the yield, melting point, IR spectrum, and NMR data can provide valuable information about the compound .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of EGFR, thereby inhibiting downstream signal transduction pathways. This results in the inhibition of cell proliferation and induction of cell death .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive pathway. The inhibition of EGFR leads to the suppression of the downstream MAPK, Akt, and JNK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the compound’s action on these pathways results in the inhibition of tumor growth and metastasis .

Pharmacokinetics

Like other egfr inhibitors, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted via the bile and urine . The compound’s bioavailability, half-life, and clearance rate are currently unknown and require further investigation.

Result of Action

The molecular effect of the compound’s action is the inhibition of EGFR tyrosine kinase activity, which leads to the suppression of several downstream pathways . This results in decreased cell proliferation and increased cell death, thereby inhibiting tumor growth . At the cellular level, the compound may cause cell cycle arrest, apoptosis, and reduced angiogenesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other drugs could lead to drug-drug interactions, potentially affecting the compound’s efficacy and toxicity

Future Directions

Thienopyrimidines have been recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a promising future direction . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .

properties

IUPAC Name

3-piperidin-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-3-7-12-13(8-4-1)20-16-14(12)15(17-11-18-16)19-9-5-2-6-10-19/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXINPCECFQLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.